Ethyl 3-fluoro-4-methyl-5-nitrobenzoate
Description
Ethyl 3-fluoro-4-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a nitro group (NO₂) at the 5-position, a fluorine atom at the 3-position, and a methyl group (CH₃) at the 4-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to the combined electronic and steric effects of its substituents. The nitro group enhances electrophilic reactivity, while the fluorine atom influences both electronic distribution and metabolic stability. The methyl group contributes to steric hindrance and lipophilicity, impacting solubility and intermolecular interactions .
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
DDEPFYWTCIJSBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs of Ethyl 3-fluoro-4-methyl-5-nitrobenzoate include ethyl nitrobenzoates with varying substituents. A comparative analysis is provided in Table 1 .
Table 1: Substituent Effects on Ethyl Nitrobenzoate Derivatives
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